N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide
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Overview
Description
“N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide” is a complex organic compound. While there isn’t specific information available for this exact compound, it appears to contain structural features common to both pyrazole and imidazole compounds . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis of pyrazolylpropanamide-type ligands through Michael addition, leading to the creation of new complexes with transition metals such as manganese, cobalt, zinc, and copper. These complexes exhibit diverse coordination modes and supramolecular structures, hinting at potential applications in catalysis and material science (Liebing et al., 2019).
Biological and Pharmacological Activities
The structural motif of pyrazole derivatives has been linked to significant biological activities, including insecticidal properties and potential as nonsteroidal ecdysone agonists. These activities suggest their usefulness in developing environmentally benign pest control agents (Wang et al., 2011).
Photochromicity and Material Sciences
Research into the photochromic properties of pyrazole derivatives, especially when linked with polypyrazolylborate complexes, opens avenues for their application in switchable conducting molecules and materials science. The ability of these compounds to undergo structural changes in response to light exposure suggests potential for creating responsive materials (Robinson et al., 2009).
Catalysis and Chemical Transformations
The use of pyrazole derivatives in catalytic processes, such as the asymmetric [3+2] cycloaddition reactions, demonstrates their potential as catalysts or catalyst ligands in synthetic organic chemistry. These applications could lead to the development of new methods for constructing cyclic compounds with high regio- and stereoselectivity (Han et al., 2011).
Antimicrobial and Antitumor Agents
The synthesis of pyrazole, thiophene, and thiazole derivatives incorporating the pyrimidine ring has shown that these compounds exhibit antimicrobial activities. This research highlights the potential of pyrazole derivatives as candidates for developing new antimicrobial and antitumor agents (Farag et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[2,3-c]pyridine derivatives, have been used as atp-mimetic kinase inhibitors
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other thieno[2,3-c]pyridine derivatives, it might interact with its targets (potentially kinases) by mimicking atp, the energy currency of the cell . This could result in the inhibition of the kinase, thereby affecting the phosphorylation state of proteins and altering cellular processes.
Biochemical Pathways
Kinases play a crucial role in signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it does inhibit kinases, it could potentially alter the phosphorylation state of proteins, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-17(2,3)20-16(13-10-22-11-14(13)19-20)18-15(21)9-8-12-6-4-5-7-12/h12H,4-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCWLUXVGJZFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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